molecular formula C18H18N2O4 B11082327 Phenyl 5-nitro-2-(piperidin-1-yl)benzoate

Phenyl 5-nitro-2-(piperidin-1-yl)benzoate

Cat. No.: B11082327
M. Wt: 326.3 g/mol
InChI Key: KEXJSGLWSDZYMT-UHFFFAOYSA-N
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Description

Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is an organic compound that features a piperidine ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-nitro-2-(piperidin-1-yl)benzoate typically involves the esterification of 5-nitro-2-(piperidin-1-yl)benzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of efficient catalysts and dehydrating agents would likely be employed to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-nitro-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product would be Phenyl 5-amino-2-(piperidin-1-yl)benzoate.

    Substitution: Depending on the nucleophile, products could include various substituted benzoates.

Scientific Research Applications

Phenyl 5-nitro-2-(piperidin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is not fully understood. it is believed to interact with biological molecules through its nitro and piperidine groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 5-nitro-2-(piperidin-1-yl)benzoate is unique due to the combination of its nitro group and piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

phenyl 5-nitro-2-piperidin-1-ylbenzoate

InChI

InChI=1S/C18H18N2O4/c21-18(24-15-7-3-1-4-8-15)16-13-14(20(22)23)9-10-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

KEXJSGLWSDZYMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3

Origin of Product

United States

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